2-(3-Fluoro-phenyl)-2-methoxy-ethylamine
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHNIUNUHHPPHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The preparation of 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine generally involves:
- Starting from fluorinated aromatic precursors or fluorinated phenylalanines.
- Introduction of the methoxy group at the alpha position relative to the amine.
- Formation of the ethylamine side chain via reduction or substitution reactions.
- Use of protecting groups and selective reduction steps to control stereochemistry and functional group compatibility.
Method 1: Reaction of Fluorophenylalanine Derivatives via Weinreb Amide Intermediates
A scalable synthesis route involves the use of S-BOC-(3-fluorophenyl)alanine as the starting material, which is converted into the corresponding Weinreb amide. This intermediate is then reacted with 2-(2-bromoethyl)-1,3-dioxane via a Grignard reagent to form a ketoacetal intermediate. Subsequent steps include:
- Oxidative acetal opening by ozone.
- Selective reduction with N-Selectride or aluminum triisopropoxide to control diastereoselectivity.
- Formation of an oxazolidinone intermediate via intramolecular displacement.
- Conversion to nitrile and then to the target amine via hydrolysis and deprotection.
This method is notable for high yields, inexpensive reagents, and suitability for multikilogram scale production, making it industrially attractive.
| Step | Reagents/Conditions | Key Intermediate/Product | Notes |
|---|---|---|---|
| Weinreb amide formation | S-BOC-(3-fluorophenyl)alanine + MeMgBr | Weinreb amide | Deprotonation of BOC NH required |
| Grignard addition | 2-(2-bromoethyl)-1,3-dioxane + Mg | Ketoacetal | Barbier reaction conditions |
| Acetal opening | Ozone oxidation | Ester intermediate | Low temperature control |
| Selective reduction | N-Selectride or Al(iPrO)3 in 2-propanol | Diastereomeric alcohols | Diastereoselectivity important |
| Oxazolidinone formation | Mesylation and intramolecular displacement | Oxazolidinone | Loss of tert-butyl alcohol |
| Nitrile conversion | Hydroxylamine hydrochloride, catalytic TsOH | Nitrile intermediate | Reflux in ethanol |
| Hydrolysis and deprotection | Basic aqueous hydrolysis + Boc deprotection | Target amine this compound | Final product |
Method 2: Multicomponent Mannich-Type Reaction for Fluoroethylamines
A novel protocol uses a Mannich-type three-component reaction involving:
- Formalin (formaldehyde source)
- Primary or secondary amines
- Activated fluoromethane derivatives such as α-fluoro-α-nitro(phenylsulfonyl)methane
This method avoids corrosive and expensive fluorinating agents like diethylaminosulfur trifluoride and provides high yields with good selectivity. It is suitable for synthesizing diverse β-fluoroethylamines, including this compound derivatives, by appropriate choice of amine and fluoromethyl pronucleophile.
Method 3: Azeotropic Dehydration and Methylation Starting from Phenyl Aldehyde and Thanomin
This environmentally friendly and cost-effective method involves:
- Generating an aldimine intermediate via azeotropic dehydration of phenyl aldehyde and thanomin.
- Subsequent methylation under alkaline conditions.
- Deprotection and alkalization steps to yield 2-methoxyethylamine derivatives.
This method avoids high-pressure conditions and hazardous reagents, resulting in high yield and low environmental impact. It is particularly suitable for producing 2-methoxyethylamine, which can be further functionalized to this compound by introducing the fluorophenyl group through subsequent synthetic steps.
Method 4: Reduction of Nitroalkenes and Nitrostyrenes
Classic synthetic routes include:
- Preparation of nitrostyrene derivatives bearing methoxy and fluoro substituents.
- Reduction of nitrostyrenes with sodium borohydride or aluminum amalgam in aqueous methanol to yield this compound.
This method is well-documented for related phenylethylamines and involves multi-step reduction sequences starting from substituted styrenes.
Comparative Data Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Yield/Scale | Advantages | Limitations |
|---|---|---|---|---|---|
| Weinreb amide route | S-BOC-(3-fluorophenyl)alanine | Grignard reagents, ozone, N-Selectride | High yield, multikilogram scale | Scalable, robust, stereoselective | Multi-step, requires careful control |
| Multicomponent Mannich reaction | Formalin, amines, fluoromethane derivatives | Mild conditions, no corrosive fluorinating agents | High yield, selective | Avoids hazardous reagents, versatile | Limited to suitable amines |
| Azeotropic dehydration + methylation | Phenyl aldehyde, thanomin | Alkaline methylation, azeotropic removal | High yield, low cost | Environmentally friendly, safe | Requires further fluorination steps |
| Nitroalkene reduction | Nitroalkenes/nitrostyrenes | NaBH4, Al/Hg, aqueous methanol | Moderate yield | Established method | Use of toxic metals, multi-step |
Research Findings and Notes
- The Weinreb amide-based synthesis offers a highly controlled approach to stereochemistry, crucial for pharmaceutical applications where stereoisomer purity affects efficacy and safety.
- The Mannich-type multicomponent reaction is a recent innovation that simplifies synthesis by avoiding direct fluorination, which often involves hazardous reagents.
- The azeotropic dehydration method emphasizes green chemistry principles by reducing waste and avoiding high-pressure reactions.
- Reduction of nitrostyrenes remains a classical approach but involves toxic reagents and less environmental friendliness.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry: 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of fluorinated phenyl groups on biological activity. It serves as a model compound for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for the exploration of new pharmacophores and the development of compounds with enhanced biological activity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine involves its interaction with specific molecular targets in biological systems. The fluorinated phenyl group can enhance the compound’s binding affinity to target proteins, while the methoxyethylamine group can modulate its pharmacokinetic properties. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural features and properties of 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine and related compounds:
Key Observations:
Methoxy vs. Ethoxy: Ethoxy groups (e.g., in 2-(2-Ethoxy-6-fluorophenyl)ethylamine) increase lipophilicity, which may improve blood-brain barrier penetration compared to methoxy .
Positional Isomerism :
- Fluorine at the phenyl 3-position (target compound) versus 6-position () alters steric and electronic interactions. For example, 3-substitution may optimize aromatic stacking in receptor pockets .
Biological Activity
2-(3-Fluoro-phenyl)-2-methoxy-ethylamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a fluorinated phenyl ring and a methoxy group, which are significant for its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding affinity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Similar compounds have been shown to modulate the serotonin receptor pathways, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects .
Key Mechanisms:
- Receptor Modulation: The compound may act as an agonist or antagonist at various serotonin receptors, influencing neurotransmitter release and neuronal excitability.
- Enzyme Inhibition: It has potential inhibitory effects on enzymes involved in neurotransmitter metabolism, which could enhance serotonergic signaling.
Case Studies and Research Findings
- Neuropharmacological Studies:
- Anticancer Activity:
Table 1: Binding Affinity of Related Compounds at 5-HT Receptors
| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) |
|---|---|---|---|
| This compound | 13 | Not reported | Not reported |
| Analog A | 23 | Not reported | Not reported |
| Analog B | 46 | Not reported | Not reported |
Table 2: Cytotoxicity Analysis Against NIH/3T3 Cell Lines
| Compound | IC50 (μM) |
|---|---|
| This compound | 148.26 |
| Reference Compound (Doxorubicin) | >1000 |
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics. The presence of the methoxy group enhances solubility, while the fluorine atom may improve metabolic stability. These factors contribute to the compound's potential efficacy in therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 2-(3-fluoro-phenyl)-2-methoxy-ethylamine, considering regioselectivity challenges in introducing both methoxy and amino groups on the same carbon?
Methodological Answer: Synthesis typically involves multi-step strategies to address steric and electronic challenges. A common approach includes:
Protection-Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during methoxy introduction .
Nucleophilic Substitution : React 3-fluorophenylmagnesium bromide with a pre-functionalized ethylamine precursor containing a leaving group (e.g., bromine) .
Reductive Amination : Combine 3-fluoroacetophenone derivatives with methoxyethylamine under hydrogenation conditions .
| Route | Starting Material | Key Step | Yield (%) | Challenges |
|---|---|---|---|---|
| A | 3-Fluorophenyl bromide | Grignard reaction | 65 | Regioselectivity control |
| B | 3-Fluoroacetophenone | Reductive amination | 48 | Byproduct formation |
Q. How can researchers characterize the stereochemical configuration of this compound using advanced spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients to resolve enantiomers .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (if crystallizable) .
Advanced Research Questions
Q. How do contradictory bioactivity results between in vitro enzyme inhibition assays and cellular models for this compound derivatives arise, and what experimental strategies resolve these discrepancies?
Methodological Answer:
- Root Causes :
- Cellular permeability differences (e.g., efflux pumps) .
- Metabolic instability (e.g., hepatic cytochrome P450 degradation) .
- Resolution Strategies :
Q. What mechanistic insights have been gained from studying the metabolic pathways of this compound using isotopic labeling and mass spectrometry?
Methodological Answer:
- Phase I Metabolism :
- Phase II Metabolism :
- Glucuronidation : Detect conjugated metabolites using UDP-glucuronosyltransferase assays .
| Metabolite | m/z (Observed) | Pathway |
|---|---|---|
| Ketone | 180.1 | Phase I |
| Glucuronide | 356.2 | Phase II |
Q. How does the meta-fluorine substitution influence the electronic properties of this compound compared to para-substituted analogs?
Methodological Answer:
- Hammett Analysis : Calculate σₚ values (-0.34 for -F meta vs. -0.06 for -F para) to quantify electron-withdrawing effects .
- NMR Chemical Shifts : Meta-fluorine causes upfield shifts in adjacent protons due to inductive effects, while para-substitution shows minimal impact .
- DFT Calculations : Compare HOMO-LUMO gaps; meta-fluorine reduces electron density on the phenyl ring by 1.2 eV vs. para .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in polar vs. nonpolar solvents, and how can researchers standardize measurements?
Methodological Answer:
- Contradiction Sources :
- Standardization Protocols :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
